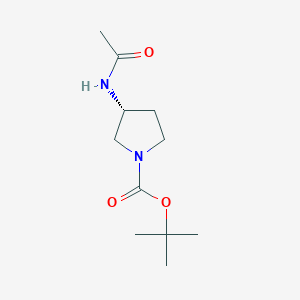

(R)-(+)-1-Boc-3-acetamidopyrrolidine

Description

Significance of Chirality in Organic Synthesis and Medicinal Chemistry Research

Chirality, a term derived from the Greek word for hand, describes a fundamental property of molecules that are non-superimposable on their mirror images. longdom.org These mirror-image forms are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions within a chiral environment, such as the human body, can differ significantly. nih.govjuniperpublishers.com Biological systems, including enzymes and receptors, are inherently chiral and can exhibit strong selectivity for one enantiomer over the other. nih.govveranova.com

This enantioselectivity is of paramount importance in medicinal chemistry and drug development. nih.gov One enantiomer of a chiral drug may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful or toxic effects. juniperpublishers.com The historical case of thalidomide (B1683933) starkly illustrates the critical need to consider stereochemistry in drug design. longdom.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the development of single-enantiomer pharmaceuticals. nih.gov This has driven a major shift in the pharmaceutical industry towards asymmetric synthesis, the process of selectively creating a single enantiomer of a chiral molecule, to ensure the safety and efficacy of new drugs. nih.govnih.gov The use of chirally pure compounds can lead to drugs with higher potency, reduced side effects, and better target specificity. nih.gov

The Pyrrolidine (B122466) Scaffold as a Foundational Heterocycle in Chemical Biology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry and chemical biology. nih.govfrontiersin.org Its prevalence is highlighted by its presence in a significant number of FDA-approved pharmaceuticals. nih.govwhiterose.ac.uk The pyrrolidine structure is a core component of many natural products, alkaloids, and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govfrontiersin.orgnih.gov

The value of the pyrrolidine scaffold is enhanced by several key features. Its saturated, non-planar structure provides a three-dimensional (3D) geometry that is advantageous for exploring pharmacophore space and achieving specific interactions with biological targets. nih.govresearchgate.netunipa.it This "pseudorotation" of the ring allows for conformational flexibility. nih.govresearchgate.net Furthermore, the pyrrolidine ring can contain up to four stereogenic centers, offering rich stereochemical diversity that medicinal chemists can exploit to optimize drug-target binding. nih.gov The non-essential amino acid L-proline, a substituted pyrrolidine, is a frequently used chiral building block and organocatalyst in stereoselective synthesis. nih.govnih.gov The development of novel synthetic methods, including asymmetric lithiation and aza-Michael reactions, continues to expand the accessibility and application of substituted chiral pyrrolidines in drug discovery. whiterose.ac.uk

Overview of (R)-(+)-1-Boc-3-acetamidopyrrolidine as a Key Chiral Intermediate

This compound is a valuable chiral building block used in the synthesis of more complex, often biologically active, molecules. chemimpex.com As a "chiral intermediate," it provides a pre-formed, enantiomerically pure core structure that can be incorporated into a larger target molecule, simplifying the synthetic process and ensuring the correct stereochemistry in the final product. nih.gov The use of such intermediates is a cornerstone of modern pharmaceutical synthesis.

The structure of this compound features a pyrrolidine ring with defined (R) stereochemistry at the C3 position. It is protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and can be removed under specific conditions. chemimpex.comchemimpex.com The acetamido group provides a functional handle for further chemical transformations. This specific combination of a chiral scaffold, a protecting group, and a functional group makes it a versatile reagent for constructing intricate molecular architectures with high enantiomeric purity. chemimpex.com For instance, related chiral pyrrolidine intermediates are crucial in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 550371-67-0 | |

| Molecular Formula | C₁₁H₂₀N₂O₃ | |

| Molecular Weight | 228.29 g/mol | |

| Form | Solid | |

| Melting Point | 85-89 °C | |

| Assay | 97% | |

| InChI Key | SLFZPSKIMUPQSR-SECBINFHSA-N |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZPSKIMUPQSR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-67-0 | |

| Record name | (R)-(+)-1-Boc-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R + 1 Boc 3 Acetamidopyrrolidine and Its Analogues

Stereoselective Synthesis Strategies

The creation of enantiomerically pure pyrrolidines, such as the (R)-3-acetamido derivative, relies heavily on stereoselective synthesis. These strategies are broadly categorized by the method used to introduce and control the chiral centers of the molecule. Modern approaches prioritize atom economy, high enantioselectivity, and catalytic efficiency.

Asymmetric Catalysis in Pyrrolidine (B122466) Derivatization

Asymmetric catalysis stands as a powerful tool for constructing chiral molecules, offering pathways to enantiomerically enriched products from prochiral substrates. researchgate.net For pyrrolidine synthesis, this involves the use of chiral catalysts to direct the formation of specific stereoisomers. The field has seen significant progress, moving from early discoveries in organocatalysis to highly engineered enzymatic and transition-metal systems. nih.gov

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods. thieme-connect.de Enzymes operate under mild conditions and can be engineered through directed evolution to achieve remarkable efficiency and stereoselectivity for specific transformations.

A notable advancement is the development of engineered cytochrome P450 enzymes, termed "pyrrolidine synthases," capable of catalyzing intramolecular C(sp³)–H amination. thieme-connect.comacs.org This method constructs chiral pyrrolidines from simple azide (B81097) precursors. Through directed evolution, a variant, P411-PYS-5151, was developed that converts (4-azidobutyl)benzene into the corresponding (R)-pyrrolidine with 74% yield and a 91:9 enantiomeric ratio (er). thieme-connect.com DFT calculations indicate that the enzyme's active site controls the substrate's binding pose, which in turn dictates the reaction's selectivity. acs.org

Ene-reductases have also been employed in a photoenzymatic process for the enantioselective hydroarylation of alkenes, forming stereodefined C(sp²)–C(sp³) bonds. thieme-connect.de While this specific application leads to spirocyclic pyrrolidines, the underlying principle of using enzymes like old yellow enzyme (OYE) variants to control stereochemistry during ring formation is broadly applicable. thieme-connect.de For instance, in the intramolecular cyclization to form a spirocyclic pyrrolidine, the OYE3 enzyme yielded the (S)-enantiomer with 88% ee. thieme-connect.de

Table 1: Examples of Enzymatic Transformations for Pyrrolidine Synthesis An interactive table summarizing key findings from enzymatic synthesis studies.

| Enzyme System | Substrate Type | Product Type | Yield | Enantioselectivity (er or ee) | Reference |

|---|---|---|---|---|---|

| P411-PYS-5151 | (4-azidobutyl)benzene | (R)-pyrrolidine | 74% | 91:9 er | thieme-connect.com |

| P411-INS-5151 | Aryl azides | Indolines | Good | High | thieme-connect.comacs.org |

| OYE3 | N-Aryl-N-allyl-α,β-unsaturated amide | Spirocyclic pyrrolidine | 17% | 88% ee (S) | thieme-connect.de |

| ER025 | N-Aryl-N-allyl-α,β-unsaturated amide | Spirocyclic pyrrolidine | 18% | >98% ee (S) | thieme-connect.de |

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to a vast array of molecular structures. For pyrrolidine synthesis, rhodium, iridium, and copper catalysts are particularly prominent.

Asymmetric hydrogenation of pyrrole (B145914) precursors is a direct method for producing chiral pyrrolidines. Heterogeneous catalytic hydrogenation of substituted pyrroles using rhodium on alumina (B75360) (Rh/Al₂O₃) can create up to four new stereocenters with excellent diastereoselectivity. acs.org The reaction typically proceeds under 10 atm of H₂ and is believed to occur in a two-step sequence where an initial reduction directs the subsequent hydrogenation of the pyrrole ring. acs.org While many applications focus on diastereoselectivity in racemic synthesis, the development of chiral ligands enables enantioselective versions. acs.org For example, novel ferrocene-based P,N ligands have been used in rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities (>99.9% ee and 97.7% ee, respectively). nih.govmdpi.com This demonstrates the potential for creating chiral amine precursors that can be incorporated into a pyrrolidine structure.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most straightforward methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This atom-economical reaction can generate up to four contiguous stereocenters. mappingignorance.org Copper(I) and Silver(I) catalysts paired with chiral ligands have been shown to effectively control the stereochemical outcome of the cycloaddition between azomethine ylides and various dipolarophiles. mappingignorance.orgacs.org

Table 2: Performance of Selected Transition-Metal Catalysts in Asymmetric Synthesis An interactive table showcasing results from transition-metal-catalyzed reactions relevant to pyrrolidine synthesis.

| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rh(I) with Ferrocene-based P,N-ligand | Asymmetric Hydrogenation | Dehydroamino acid esters | >99.9% | nih.govmdpi.com |

| Rh(I) with Ferrocene-based P,N-ligand | Asymmetric Hydrogenation | α-Aryl enamides | 97.7% | nih.gov |

| Cu(I)/Chiral Ligand | 1,3-Dipolar Cycloaddition | Azomethine ylide + Vinylarene | High (exo or endo) | mappingignorance.org |

| Ag₂CO₃ | 1,3-Dipolar Cycloaddition | Azomethine ylide + N-sulfinylazadiene | High diastereoselectivity | acs.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A powerful example is the use of the N-tert-butanesulfinyl group as a chiral auxiliary. acs.org In a [3+2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides, the (S)-configuration of the sulfinyl group effectively induces a (2S,3R,4S,5R) absolute configuration in the resulting densely substituted pyrrolidine. acs.org This method, often catalyzed by Ag₂CO₃, provides high diastereoselectivity and the sulfinyl group can be subsequently cleaved. acs.org This strategy is also effective in the synthesis of other nitrogen heterocycles, such as chiral azetidin-3-ones from N-propargylsulfonamides, highlighting the versatility of sulfinamide chemistry. nih.gov

Resolution Techniques for Enantiomeric Purity Enhancement

Resolution is a classic technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved by converting the enantiomers into diastereomers using a chiral resolving agent, separating the diastereomers by physical means like chromatography or crystallization, and then removing the resolving agent.

For amines like the pyrrolidine derivatives, chiral derivatizing agents are frequently used. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a well-known example used for the resolution of amino acids and amines. juniperpublishers.com In a method developed for prolinamide, derivatization with Marfey's reagent created diastereomers that were readily separable by reverse-phase HPLC, achieving excellent resolution (R = 5.8). juniperpublishers.com

Another approach involves the use of chiral solvating agents in NMR spectroscopy. Enantiopure BINOL derivatives can be mixed directly with a chiral amine in an NMR tube, causing the formation of transient diastereomeric complexes. nih.gov These complexes exhibit distinct resonance peaks in the ¹H or ¹⁹F NMR spectra, allowing for the direct calculation of enantiomeric excess. nih.gov A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed for the enantiomeric separation of chiral carboxylic acids by LC/ESI-MS/MS, demonstrating resolution values between 1.2 and 4.3. nih.govresearchgate.net While this uses a chiral pyrrolidine to resolve other molecules, the principle of forming separable diastereomeric amides is directly applicable to the resolution of a racemic 3-aminopyrrolidine (B1265635) using a chiral acid.

Total Synthesis Approaches to Complex Architectures Incorporating the (R)-Pyrrolidine Stereocenter

The (R)-pyrrolidine motif is a key component of numerous complex, biologically active molecules. Total synthesis campaigns targeting these molecules often require the development of novel strategies for installing the chiral pyrrolidine ring. nih.govmdpi.com

The antipsychotic drug (+)-nemonapride features a substituted 3-aminopyrrolidine moiety. Its total synthesis was achieved in nine steps starting from D-alanine. nih.gov Key steps in constructing the chiral pyrrolidine core included a Birch reduction of a cyclic enaminoester and the reduction of a pyrrolidinone, demonstrating how a simple chiral amino acid can serve as the foundational building block for the entire heterocyclic system. nih.gov

Pyrrolidine derivatives are also crucial precursors for antiviral drugs used to treat Hepatitis C, such as Daclatasvir and Elbasvir. nih.govmdpi.com The synthesis of an Elbasvir precursor, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate, starts from (S)-prolinol. The synthesis involves an oxidation of the alcohol followed by condensation with glyoxal (B1671930) and ammonia (B1221849) to form the imidazole (B134444) ring attached to the chiral pyrrolidine. nih.gov These multi-step syntheses showcase how readily available chiral pool materials like proline and its derivatives are functionalized and elaborated to build complex drug architectures. nih.govresearchgate.net

Protecting Group Strategies and Deprotection in Pyrrolidine Synthesis

The amino group of the pyrrolidine ring is highly nucleophilic and reactive towards a variety of electrophiles. libretexts.org To control its reactivity during synthesis, it is temporarily converted into a less reactive derivative, such as a carbamate (B1207046). organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines in organic synthesis, including peptide synthesis. mdpi.comresearchgate.net It is stable under a range of reaction conditions but can be readily removed when desired. researchgate.net In the target molecule, the pyrrolidine nitrogen is protected by a Boc group, which directs the course of the synthesis and enhances the stability of the intermediate. nih.govchemimpex.com

Orthogonal Protection Strategy

A key concept in complex syntheses is the use of an "orthogonal" protecting group strategy. This involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions. organic-chemistry.org This allows for the selective deprotection of one functional group while others remain protected. iris-biotech.deorganic-chemistry.org For example, the Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. mdpi.comresearchgate.net In contrast, a group like 9-fluorenylmethoxycarbonyl (Fmoc) is base-labile. iris-biotech.deorganic-chemistry.org This orthogonality is fundamental in peptide synthesis and is applicable to the synthesis of pyrrolidine analogues where multiple reactive sites may be present. wikipedia.orgpeptide.com

Deprotection of the Boc Group

The removal of the Boc group is a critical step. While effective, the use of strong acids like TFA is not always ideal, leading to the development of alternative methods. mdpi.com Various reagents and conditions have been developed for Boc deprotection, offering different levels of selectivity and mildness.

| Reagent/Condition | Description | Reference |

| Trifluoroacetic Acid (TFA) | A common and effective strong acid for Boc removal, often used in a solution with a scavenger. | iris-biotech.demdpi.com |

| Hydrochloric Acid (HCl) | A strong protic acid used for deprotection. | researchgate.net |

| Lewis Acids (e.g., ZnBr₂, BF₃·Et₂O) | Can be used to cleave the Boc group under non-aqueous conditions. | researchgate.net |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Can facilitate the thermolytic deprotection of N-Boc compounds, sometimes accelerated by microwave conditions. | researchgate.net |

| Choline chloride/p-toluenesulfonic acid (DES) | A deep eutectic solvent that acts as both the reaction medium and catalyst for efficient and sustainable N-Boc deprotection. | mdpi.com |

| Methanolic Lithium Hydroxide (CH₃OLi) | Alkoxides can be used for Boc deprotection of pyrroles, sometimes occurring in-situ during workup after a lithiation reaction. | nih.gov |

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis, which combines enzymatic transformations with traditional chemical reactions, has emerged as a powerful strategy for producing enantiomerically pure compounds. nsf.govrsc.org Enzymes offer remarkable selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, making them ideal for the synthesis of chiral building blocks like the (R)-pyrrolidine core. researchgate.net

Enzymatic Kinetic Resolution

One of the most common applications of enzymes in chiral synthesis is kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Hydrolases, particularly lipases, are widely used for this purpose. rsc.org For example, the enzymatic resolution of racemic 3-hydroxypyrrolidine derivatives has been achieved using lipases for selective acetylation. rsc.org A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the starting material, can overcome the 50% theoretical yield limit of standard kinetic resolution. rsc.org

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Lipase PS-IM (from Pseudomonas cepacia) | Dynamic Kinetic Resolution (Acetylation) | (±)-N-Cbz-3-hydroxypyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine (87% yield, 95% ee) | rsc.org |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Hydrolysis) | Racemic N-benzylacetyl proline derivative | (R)-enantiomer obtained with excellent enantioselectivity | rsc.org |

| Candida rugosa Lipase | Kinetic Resolution (Acetylation) | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | (S)-enantiomer of the corresponding acetate (B1210297) with high enantiomeric purity (ee >96%) | mdpi.com |

Asymmetric Synthesis with Ene-Reductases

Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family are valuable biocatalysts for the asymmetric reduction of activated C=C double bonds. researchgate.net This approach can be used to establish key stereocenters in a molecule. A chemoenzymatic route could involve the creation of a prochiral pyrrolidine precursor containing a C=C bond, followed by an ERED-catalyzed asymmetric reduction to generate the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee). rsc.orgresearchgate.net The selection of the specific ene-reductase is crucial, as different enzymes can produce opposite enantiomers. researchgate.net

A modular chemoenzymatic strategy often involves several steps: a chemical synthesis to create a suitable substrate for the enzyme, a key biocatalytic step to introduce chirality, and subsequent chemical modifications to arrive at the final product. nsf.govrsc.org For instance, a synthesis could begin with simple starting materials, proceed through an enzymatic reduction or hydroxylation to form a chiral intermediate, and then conclude with chemical steps like cyclization or functional group manipulation. nsf.govresearchgate.net This integrated approach leverages the strengths of both enzymatic catalysis and traditional organic synthesis to construct complex chiral molecules efficiently.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Bioactive Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com Its three-dimensional structure is crucial for effective interaction with biological targets. oatext.com Chiral building blocks like (R)-(+)-1-Boc-3-acetamidopyrrolidine serve as foundational starting materials for creating more complex heterocyclic systems, leveraging the inherent stereocenter to control the spatial arrangement of the final molecule. unibo.it

The functional groups of this compound allow for its elaboration into a variety of other nitrogen-containing heterocycles. While specific examples starting directly from this acetamido-substituted compound are not extensively documented in dedicated studies, the general reactivity of its core structure is well-established. The secondary amine, after deprotection of the Boc group, can participate in various cyclization reactions. For instance, intramolecular reactions are a common strategy for building N-heterocycles. nih.gov

Furthermore, the acetamido group can be hydrolyzed to reveal the corresponding primary amine, (R)-1-Boc-3-aminopyrrolidine, a widely used intermediate. researchgate.net This primary amine is a key nucleophile in the construction of larger heterocyclic systems, such as pyrazole- and triazole-containing structures, which are scaffolds for potent enzyme inhibitors. mdpi.com The synthesis of various heterocyclic compounds often relies on the strategic reaction of such amine intermediates with other bifunctional molecules to build new rings. organic-chemistry.orgmdpi.com

The pyrrolidine scaffold is a common core for constructing fused and bridged bicyclic systems, which are of great interest due to their conformational rigidity and novel chemical space. thieme.de Methodologies like 1,3-dipolar cycloaddition reactions are powerful tools for creating pyrrolidine-fused heterocycles. mdpi.comrsc.orgmdpi.com In these reactions, an azomethine ylide, which can be generated from a pyrrolidine derivative, reacts with a dipolarophile to form a new five-membered ring fused to the original scaffold. nih.govnih.gov

While direct examples employing this compound in these specific cycloadditions are not prominent, its structure is amenable to such transformations. After appropriate functional group manipulation, the pyrrolidine ring can be incorporated into reactions designed to form fused systems like pyrrolo[2,1-a]isoquinolines or spiro-pyrrolidines. thieme.desigmaaldrich.com The diastereoselective nature of these reactions is often controlled by the existing stereochemistry of the pyrrolidine building block, making chiral precursors like the title compound valuable for asymmetric synthesis. nih.govnih.gov For example, the synthesis of complex heptacyclic pyrrolidines has been achieved through such cycloaddition strategies, highlighting the utility of pyrrolidine cores in creating intricate, fused architectures. thieme.de

Role in Peptide and Peptidomimetic Synthesis

Peptidomimetics are molecules designed to mimic natural peptides, often with improved properties such as enhanced stability and bioavailability. nih.gov The incorporation of constrained building blocks is a key strategy in peptidomimetic design to control the molecule's three-dimensional shape, which is critical for biological activity. mdpi.commdpi.com

The rigid pyrrolidine ring of this compound makes it an excellent scaffold for introducing conformational constraints into peptide chains. mdpi.com By replacing a flexible portion of a peptide with this cyclic structure, chemists can lock the backbone into a more defined conformation, which can enhance binding affinity to the target receptor. The Boc-protected nitrogen allows for its straightforward incorporation into standard solid-phase or solution-phase peptide synthesis protocols. nih.gov

Although specific peptides containing the (R)-3-acetamidopyrrolidine unit are not widely reported in literature, the use of similar proline-based and other cyclic amino acid analogs is a common technique. These constrained building blocks can be used to induce specific secondary structures, such as β-turns or β-hairpins, which are often involved in molecular recognition events. nih.govresearchgate.net The synthesis of constrained peptides often involves cyclization strategies or the use of rigid spacers, and the pyrrolidine ring serves as a pre-organized and rigid scaffold for this purpose. unibo.itnih.gov

Conformational analysis of peptidomimetics is often carried out using techniques like NMR spectroscopy and computational modeling. researchgate.netnih.gov These studies reveal how the constrained scaffold dictates the peptide's shape. For instance, incorporating a bicyclic diketopiperazine scaffold, another type of constrained building block, has been shown to induce stable β-hairpin structures in peptides. researchgate.net Similarly, the defined puckering of the pyrrolidine ring and the fixed orientation of its substituents in this compound would be expected to significantly reduce the conformational flexibility of a peptide chain, guiding it into a specific, bioactive conformation. This reduction in flexibility can lead to higher receptor affinity and selectivity. sigmaaldrich.com

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

One of the most significant applications of this compound is as a precursor to key intermediates in the synthesis of modern pharmaceuticals. After deacetylation to its corresponding amine, (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0), this chiral building block is used in the manufacture of several Janus kinase (JAK) inhibitors. researchgate.netresearchgate.net JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.

The chiral pyrrolidine moiety is a core component of the JAK1 inhibitor Upadacitinib (Rinvoq®). oatext.commdpi.comnih.gov Synthetic routes for Upadacitinib utilize a chiral pyrrolidine fragment that is constructed and coupled to the drug's heterocyclic core. thieme.denih.gov The stereochemistry of the pyrrolidine is critical for the drug's efficacy and selectivity.

Similarly, other classes of enzyme inhibitors, such as Dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes, often feature a chiral pyrrolidine or piperidine (B6355638) core. oatext.commdpi.com The synthesis of inhibitors like Sitagliptin and Vildagliptin involves coupling a chiral amine building block to a heterocyclic scaffold. mdpi.com The (R)-amino group on the pyrrolidine ring, derived from the title compound, serves as the crucial attachment point for building the final drug molecule. mdpi.com

Table of Research Findings on Related Pharmaceutical Intermediates

| Drug/Drug Class | Intermediate | Role of Pyrrolidine Scaffold | Reference |

|---|---|---|---|

| Upadacitinib (JAK1 Inhibitor) | Chiral (3R,4S)-pyrrolidine fragment | Forms the core of the drug, with stereocenters essential for selective JAK1 inhibition. | oatext.commdpi.comnih.govnih.gov |

| DPP-4 Inhibitors | (R)-3-aminopyrrolidine derivatives | The chiral amine acts as a key pharmacophore, mimicking the natural substrate and binding to the enzyme's active site. | oatext.commdpi.com |

| Tofacitinib (JAK Inhibitor) | (3R,4R)-4-methyl-3-aminopiperidine fragment | While Tofacitinib uses a piperidine, not pyrrolidine, ring, its synthesis highlights the general strategy of using chiral cyclic amines as key intermediates for JAK inhibitors. | mdpi.com |

| Baricitinib (JAK Inhibitor) | Azetidine-based intermediate | The synthesis of Baricitinib involves a four-membered azetidine (B1206935) ring, demonstrating the broader use of small, saturated nitrogen heterocycles in the design of JAK inhibitors. |

Design and Synthesis of Specific Drug Scaffolds

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. newdrugapprovals.orgchemicalbook.com Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. newdrugapprovals.org While direct incorporation of This compound into a named drug scaffold is not extensively documented in publicly available literature, the synthetic strategies employed for structurally similar chiral pyrrolidines in prominent drug molecules provide a clear blueprint for its potential applications. A prime example is the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. researchgate.netresearchgate.net

One of the most notable JAK inhibitors, Upadacitinib, features a chiral pyrrolidine core that is critical for its biological activity. researchgate.netresearchgate.net The synthesis of Upadacitinib involves the construction of a (3R,4S)-3-ethyl-4-substituted pyrrolidine fragment. newdrugapprovals.orgresearchgate.net The methodologies used to create this core highlight how a building block like This compound could be employed. The acetamido group at the C3 position can serve as a key handle for further functionalization or as a crucial pharmacophoric element that engages in specific interactions with the target protein.

The general approach to utilizing such a building block involves coupling the chiral pyrrolidine with other heterocyclic systems to assemble the final drug scaffold. For instance, in the synthesis of various kinase inhibitors, a chiral aminopyrrolidine derivative is often coupled with a purine, pyrimidine, or other nitrogen-containing heterocyclic core. researchgate.net The Boc-protected nitrogen of This compound allows for regioselective reactions, enabling the deprotection and subsequent elaboration of the pyrrolidine nitrogen at a later stage of the synthesis.

The table below illustrates a conceptual synthetic application of a chiral 3-substituted pyrrolidine building block in the synthesis of a generic kinase inhibitor scaffold, drawing parallels from known synthetic routes.

| Step | Reaction Type | Reactants | Key Transformation | Relevance of this compound |

| 1 | Nucleophilic Substitution | (R)-(+)-1-Boc-3-aminopyrrolidine (as a proxy), Halogenated Heterocycle | Formation of a C-N bond between the pyrrolidine and the heterocyclic core. | The amino group (or a derivative like acetamido) at C3 provides a nucleophilic handle for coupling. |

| 2 | Deprotection | Boc-protected intermediate, Acidic conditions (e.g., TFA) | Removal of the Boc protecting group from the pyrrolidine nitrogen. | The Boc group allows for the protection of the pyrrolidine nitrogen during initial coupling steps. |

| 3 | Acylation/Urea Formation | Deprotected pyrrolidine, Acyl chloride or Isocyanate | Introduction of a side chain on the pyrrolidine nitrogen, often crucial for target engagement. | The free secondary amine on the pyrrolidine ring is available for further elaboration. |

Structure Activity Relationship Sar Studies and Derivative Exploration

Systematic Modification of the Acetamido Moiety and Pyrrolidine (B122466) Ring

The modification of the pyrrolidine scaffold and its substituents is a key strategy for developing novel therapeutic agents. nih.gov SAR studies on related pyrrolidine derivatives have demonstrated that even minor structural changes can significantly impact biological activity.

For instance, in a study focused on developing N-acylethanolamine acid amidase (NAAA) inhibitors, researchers synthesized a series of pyrrolidine amide derivatives and examined the impact of various aromatic substitutions. nih.gov The findings revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency. nih.gov This highlights a common principle in SAR: the size, shape, and electronic properties of substituents are critical. While this study did not directly use (R)-(+)-1-Boc-3-acetamidopyrrolidine, its findings on related amide structures suggest that modifying the acetyl group of the acetamido moiety (e.g., replacing the methyl with larger or more lipophilic groups) could similarly influence the biological activity of its derivatives.

In another example, structural modifications of pyrrolidine-2,5-dione derivatives were explored to create dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes for anti-inflammatory purposes. nih.gov This research led to the development of two distinct families of compounds based on the substitution patterns on the pyrrolidine ring, with some derivatives showing potent and selective COX-2 inhibition. nih.gov This underscores the versatility of the pyrrolidine ring in accommodating diverse substituents to target different biological pathways. nih.gov

The table below illustrates findings from a study on pyrrolidine sulfonamides, showing how substitutions on the pyrrolidine ring influence potency (Ki) and estrogen receptor (ER) profile. This demonstrates the systematic approach used to probe the SAR of the pyrrolidine scaffold. nih.gov

| Derivative | R¹ Substituent | R² Substituent | Potency (Ki, µM) |

| 23b-f | Phenyl | meta-substituted | Improved |

| 23j,m,q,r | Heteroaromatic | - | Influenced by N position/number |

| 23t | Fluorophenyl | Indanyl | 0.001 |

| Data sourced from a study on pyrrolidine sulfonamides as allosteric modulators, illustrating how systematic modification affects biological activity. nih.gov |

These examples collectively show that both the N-acyl group (analogous to the acetamido moiety) and the core ring structure are viable points for modification to alter biological outcomes.

Impact of N-Boc Protection and its Replacement on Reactivity and Selectivity

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability and the ease with which it can be applied and removed. researchgate.net In this compound, the N-Boc group plays a critical role by deactivating the pyrrolidine nitrogen, preventing it from participating in unwanted side reactions while allowing for selective modifications elsewhere on the molecule.

The Boc group is generally stable in the presence of bases, heat, and oxidizing agents, but it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine with high efficiency. researchgate.net This reliable reactivity is fundamental to its utility in multi-step syntheses.

However, the choice of protecting group can significantly influence the reactivity and selectivity of subsequent chemical transformations. Research into alternatives has shown that replacing the N-Boc group can open up new synthetic pathways. For example, the tert-butoxythiocarbonyl (Botc) group, the sulfur-containing analog of Boc, has been shown to facilitate the lithiation of the carbon atom adjacent (alpha) to the nitrogen in an azetidine (B1206935) ring, a reaction that is not effective with the N-Boc equivalent. acs.org Furthermore, the N-Botc group is even more sensitive to acid than the N-Boc group, allowing for its selective removal in the presence of an N-Boc group. acs.org

The table below compares the deprotection conditions for N-Boc and N-Botc groups, highlighting the milder conditions required for the latter.

| Protecting Group | Deprotection Condition | Outcome |

| N-Boc | Strong Acid (e.g., neat TFA) | Cleavage of protecting group |

| N-Botc | Milder Acid (e.g., TFA in mixture) | Selective cleavage over N-Boc |

| N-Botc | Thermal (e.g., reflux in EtOH) | Cleavage of protecting group |

| This table summarizes the comparative lability of N-Boc and its thio-analogue N-Botc, demonstrating how protecting group choice affects reactivity. acs.org |

The presence of the Boc group also influences the stereochemical outcome of reactions. In the asymmetric deprotonation of N-Boc-pyrrolidine using s-butyllithium and a chiral ligand like sparteine, the Boc group directs the lithiation to an adjacent carbon, allowing for the introduction of a new substituent with high enantioselectivity. acs.orgresearchgate.net This "complex induced proximity effect" is a powerful tool for creating specific stereoisomers. acs.org

Exploration of Configurational Isomers and Diastereomers

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. mappingignorance.org Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) of a drug molecule. mappingignorance.orgmdpi.com

This compound is a chiral molecule, and its enantiomer, (S)-(-)-1-Boc-3-acetamidopyrrolidine, is also used as a chiral building block in pharmaceutical synthesis. chemimpex.com The "R" and "S" designations describe the absolute configuration at the C3 carbon of the pyrrolidine ring. The choice between the (R) and (S) isomer is crucial as it dictates the final stereochemistry of the target drug, which in turn can have profound effects on its pharmacological profile. In many cases, one enantiomer is biologically active while the other is inactive or may even cause undesirable effects. emich.edu

Research on other chiral compounds has powerfully illustrated the importance of stereochemistry. A study on the isomers of 3-Br-acivicin, a nature-inspired compound, revealed that only the isomers with a specific configuration, (5S, αS), showed significant antiplasmodial activity. mdpi.com This difference was attributed to a stereoselective uptake mechanism, suggesting that the transport system responsible for getting the compound into the cell could distinguish between the different isomers. mdpi.com

Computational and Experimental Approaches to Elucidating Stereochemical Influence on Reactivity

A combination of computational and experimental methods is often employed to understand and predict how stereochemistry influences the reactivity and properties of molecules like this compound and its derivatives.

Computational Approaches:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to model reaction mechanisms and calculate the energies of transition states. nih.gov This allows researchers to predict which reaction pathway is more favorable and, therefore, which stereoisomer is more likely to form. emich.edunih.gov For example, computational studies have been used to understand how electronic effects in a reaction partner can change the mechanism of pyrrolidine synthesis. mappingignorance.org

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. scispace.com These models can help identify the key structural features (including stereochemistry) that are important for a desired effect.

Molecular Docking and Dynamics: These simulation techniques are used to predict how a molecule binds to a biological target, such as a protein. scispace.com By modeling the interactions between different stereoisomers and a target's binding site, scientists can rationalize why one isomer is more active than another. nih.gov

Experimental Approaches:

Asymmetric Synthesis: Chemists design and execute synthetic routes that yield a specific stereoisomer. This often involves using chiral catalysts or auxiliaries that guide the stereochemical outcome of a reaction. mappingignorance.org The successful synthesis of a single isomer is experimental proof of stereochemical control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules, including their relative and absolute stereochemistry.

Kinetic Analysis: By measuring reaction rates, kinetic studies can provide insight into reaction mechanisms. nih.gov Comparing the kinetics of reactions involving different stereoisomers can reveal the energetic differences in their reaction pathways. For example, dialysis and kinetic analysis were used to show that a specific pyrrolidine amide derivative inhibited its target enzyme through a competitive and reversible mechanism. nih.gov

Through the interplay of these computational and experimental techniques, scientists can build a comprehensive understanding of the intricate relationship between a molecule's structure and its function, guiding the design of more effective and selective chemical compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Chiral Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (R)-(+)-1-Boc-3-acetamidopyrrolidine, ¹H and ¹³C NMR are used to confirm the connectivity of the atoms, while advanced 2D NMR techniques like COSY, HSQC, and HMBC help in unambiguously assigning all proton and carbon signals.

To confirm the (R)-stereochemistry, Nuclear Overhauser Effect (NOE) experiments can be pivotal. NOE correlations show through-space proximity between protons. By observing NOE signals between specific protons on the pyrrolidine (B122466) ring, the relative stereochemistry can be deduced, which, in a compound with a single stereocenter, confirms the absolute configuration relative to the rest of the molecule. For example, irradiation of the H3 proton should show NOE effects to specific protons on the same face of the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the structure and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(O)CH₃ | ~2.0 (s, 3H) | ~23.0 |

| C(O)CH₃ | - | ~170.0 |

| Pyrrolidine H2 | ~3.2-3.6 (m, 2H) | ~44.0 |

| Pyrrolidine H3 | ~4.2-4.5 (m, 1H) | ~50.0 |

| Pyrrolidine H4 | ~1.8-2.2 (m, 2H) | ~30.0 |

| Pyrrolidine H5 | ~3.0-3.4 (m, 2H) | ~46.0 |

| Boc C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 |

| Boc C(CH₃)₃ | - | ~79.5 |

| Boc C=O | - | ~154.0 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The assessment of enantiomeric purity is critical for any chiral compound intended for use in research or pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral substance. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. mdpi.com

For N-Boc protected amino-pyrrolidines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. mdpi.comnih.gov A typical method for analyzing this compound would involve a column like Chiralpak® AD-H or Chiralcel® OD-H. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. nih.gov The two enantiomers, (R) and (S), will exhibit different retention times, and the ratio of their peak areas in the chromatogram allows for the precise calculation of the enantiomeric excess. For instance, a successful separation would show two well-resolved peaks, where the area of the peak for the (S)-enantiomer would be minimal in a sample of high enantiopurity. The method must be validated according to ICH guidelines for accuracy, precision, and linearity to ensure reliable quantification of the undesired enantiomer. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. d-nb.infowikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a detailed electron density map can be generated, revealing the precise position of every atom in the molecule and in the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its (R) configuration. The analysis of anomalous dispersion effects, typically quantified by the Flack parameter, is crucial. A Flack parameter value close to zero for the correct enantiomer model confirms that the assigned absolute stereochemistry is correct with a high degree of confidence. While published crystal structures for this specific compound are not available, the technique has been widely applied to related pyrrolidine derivatives to confirm their stereochemistry. rsc.org

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.

In an ESI-MS experiment, the compound would be expected to show a prominent molecular ion peak corresponding to its protonated form [M+H]⁺ or its sodium adduct [M+Na]⁺. Given the molecular weight of 228.29 g/mol , these peaks would appear at approximately m/z 229.3 and m/z 251.3, respectively.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would include the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the molecular ion, providing strong evidence for the presence of this protecting group.

Table 2: Predicted ESI-MS Fragments for this compound

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 229.3 |

| [M+Na]⁺ | Sodium adduct | 251.3 |

| [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from [M+H]⁺ | 173.2 |

| [M+H-Boc]⁺ | Loss of Boc group from [M+H]⁺ | 129.1 |

Spectropolarimetry (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Chirality Confirmation

Spectropolarimetry techniques measure the interaction of chiral molecules with polarized light and are fundamental for confirming the presence of chirality. Optical rotation, measured with a polarimeter, is the rotation of the plane of plane-polarized light by a chiral sample. The designation "(+)" in the compound's name indicates that it rotates light in a dextrorotatory direction. For its enantiomer, (S)-(-)-1-Boc-3-acetamidopyrrolidine, a specific rotation of [α] = -18° (c = 3.5 in methanol) has been reported. chemimpex.com By definition, the (R)-(+) enantiomer would exhibit an equal but opposite specific rotation of +18° under the same conditions.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net A CD spectrum provides more structural information than simple optical rotation. Chiral molecules exhibit characteristic CD signals, known as Cotton effects, in the wavelength regions where they absorb light (their chromophores). For this compound, the amide and carbamate (B1207046) functional groups are the primary chromophores. The CD spectrum would be the mirror image of its (S)-enantiomer. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter, providing confirmatory evidence of the (R) configuration. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (Excluding Clinical Outcomes)

Molecular modeling and docking simulations are instrumental in predicting how a ligand like (R)-(+)-1-Boc-3-acetamidopyrrolidine or its derivatives might interact with a biological target, such as an enzyme or receptor. These computational techniques are foundational in drug discovery for designing novel inhibitors. nih.gov For instance, studies on various pyrrolidine (B122466) derivatives have successfully employed these methods to explore their potential as inhibitors for targets like myeloid cell leukemia-1 (Mcl-1) and α-amylase. nih.govnih.gov

The process involves generating a 3D model of the ligand and docking it into the binding site of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score (in kcal/mol), and identifies the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov In a typical study, a series of derivatives are modeled to build a Quantitative Structure-Activity Relationship (QSAR) model, which correlates structural features with inhibitory activity. nih.gov

For derivatives of this compound, docking studies would elucidate the role of the acetamido and N-Boc groups in binding. The acetamido group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, and the bulky tert-butyloxycarbonyl (Boc) group would be analyzed for their contributions to binding orientation and energy. Molecular dynamics (MD) simulations can further refine these findings by showing the stability of the ligand-protein complex over time. nih.gov

Table 1: Representative Docking Scores for Pyrrolidine Derivatives Against a Target Protein This table is illustrative, based on typical values found in docking studies of similar compounds.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrrolidine Derivative 1 | Mcl-1 | -7.8 | Arg263, Met250, Val253 |

| Pyrrolidine Derivative 2 | α-Amylase | -7.4 | Trp59, Tyr62, Gln63, Asp197 |

| Pyrrolidine Derivative 3 | Mcl-1 | -8.2 | Arg263, Gly262, Val220 |

Conformational Analysis of this compound and its Derivatives

The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: the envelope and the twisted (or half-chair) forms. nih.gov The specific pucker adopted by this compound and its derivatives is influenced by the nature and stereochemistry of its substituents. The substituents can occupy either pseudo-axial or pseudo-equatorial positions, with the lowest energy conformer being the most populated. beilstein-journals.org

For a substituted pyrrolidine, the ring can exhibit Cγ-exo or Cγ-endo puckering, where Cγ is the carbon atom opposite the nitrogen. nih.gov The bulky N-Boc group and the C3-acetamido group significantly influence the conformational equilibrium. The N-Boc group itself introduces another layer of complexity due to restricted rotation around the N-C(O) amide bond, leading to the presence of cis and trans rotamers, which are often observable in NMR spectroscopy. nih.gov

Computational methods, such as statistical analysis combined with Density Functional Theory (DFT), are used to perform a conformational search and identify the minimum-energy conformers. researchgate.net The relative energies of these conformers are calculated to determine their population distribution according to the Boltzmann weighting factor. researchgate.net For this compound, the most stable conformation would likely place the bulky Boc and acetamido groups in positions that minimize steric hindrance, which is typically a pseudo-equatorial orientation. nih.gov

Table 2: Calculated Relative Energies of Pyrrolidine Ring Conformers This is a hypothetical table illustrating the typical energy differences between conformers.

| Conformer | Ring Pucker | Substituent Orientation (C3-acetamido) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) |

| 1 | Cγ-exo | Pseudo-equatorial | 0.00 | 75.2 |

| 2 | Cγ-endo | Pseudo-axial | 1.15 | 12.8 |

| 3 | Twist | - | 0.85 | 12.0 |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. It allows for the calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies. acs.org This information is used to map out the entire reaction energy profile, providing insights into reaction pathways, activation barriers, and the stereochemical outcomes of reactions involving pyrrolidine derivatives. nih.gov

For example, DFT calculations have been employed to unveil the mechanism of the stereospecific synthesis of cyclobutanes through the contraction of pyrrolidines. acs.org Such studies can determine the rate-determining step of a reaction and rationalize why certain stereoisomers are formed preferentially. nih.gov In the context of synthesizing or modifying this compound, DFT could be used to optimize reaction conditions by predicting the most favorable pathway. For instance, it could elucidate the mechanism of the reduction of a nitrile or azide (B81097) precursor to form the amine, followed by acetylation and Boc-protection.

DFT studies can also explain the reactivity of the pyrrolidine ring itself, such as in complex-induced proximity effects where the N-Boc group directs lithiation to an adjacent carbon atom. acs.org

Prediction of Spectroscopic Properties and Chiroptical Data

Computational chemistry is frequently used to predict various spectroscopic properties, which serves as a valuable aid in structure elucidation and confirmation.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data can confirm the proposed structure and assign specific resonances. researchgate.netnih.gov For this compound, such calculations would need to account for the different conformers and the cis/trans rotamers of the Boc group, as these can lead to signal broadening or the appearance of multiple sets of signals in the experimental spectrum. nih.gov

Vibrational Spectra: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net This is useful for identifying characteristic functional group vibrations, such as the C=O stretches of the amide and carbamate (B1207046) groups and the N-H bend of the amide in this compound. mdpi.com

Chiroptical Data: As this compound is a chiral molecule, predicting its chiroptical properties, such as specific optical rotation, is of significant interest. Time-dependent DFT (TD-DFT) calculations can be used to simulate electronic circular dichroism (ECD) spectra and calculate the specific rotation. These theoretical predictions are crucial for assigning the absolute configuration of a chiral molecule by comparing the calculated data with experimental measurements.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Pyrrolidine Derivative This table is illustrative. Experimental data for the specific title compound is not widely published, while predicted values depend on the level of theory used.

| Property | Functional Group | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (ppm) | Carbamate C=O | 154.5 | ~154-155 |

| ¹³C Chemical Shift (ppm) | Amide C=O | 170.2 | ~169-171 |

| IR Frequency (cm⁻¹) | Amide N-H Stretch | 3350 | ~3340-3360 |

| IR Frequency (cm⁻¹) | Carbamate C=O Stretch | 1695 | ~1680-1700 |

| Specific Rotation [α]D | (S)-enantiomer | -20.5° (c=1, MeOH) | -18° (c=3.5, MeOH) chemimpex.com |

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes with Enhanced Efficiency and Sustainability

The development of more efficient and sustainable methods for synthesizing chiral pyrrolidines, including (R)-(+)-1-Boc-3-acetamidopyrrolidine, is a key area of ongoing research. While classical resolutions and substrate-controlled diastereoselective methods are established, future efforts are likely to focus on catalytic asymmetric transformations that minimize waste and maximize atom economy.

Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a promising route. For instance, dynamic kinetic resolution (DKR) processes could be employed, where a racemic starting material is converted into a single enantiomer of the desired product in high yield.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Dynamic Kinetic Resolution (DKR) | Theoretical 100% yield of a single enantiomer from a racemate. | Development of robust enzyme-metal catalyst combinations. |

| Asymmetric Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas, enhancing safety. | Design of novel chiral ligands for transition metals like Ruthenium and Iridium. |

| Organocatalysis | Metal-free, reducing toxicity and environmental impact. | Proline-based catalysts for asymmetric Mannich or Michael reactions. |

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic planning. This includes the use of greener solvents, reducing the number of synthetic steps (e.g., through tandem or one-pot reactions), and exploring catalytic systems that can be recycled and reused.

Application in New Material Science and Bioconjugation Technologies

The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials and bioconjugates. The pyrrolidine (B122466) ring can impart specific conformational constraints, while the Boc and acetamido groups provide handles for further functionalization.

In material science, this building block could be used to create novel chiral polymers or organocatalysts. The defined stereochemistry of the pyrrolidine ring can be translated into materials with unique chiroptical properties or into catalysts that can induce asymmetry in chemical reactions.

For bioconjugation, the pyrrolidine scaffold serves as a proline mimetic, which can be incorporated into peptides to enhance their stability against proteolytic degradation. The acetamido group can also be involved in hydrogen bonding interactions, potentially influencing the secondary structure of peptide-based therapeutics. After deprotection of the Boc group, the secondary amine provides a site for conjugation to other molecules, such as fluorescent dyes, targeting ligands, or drug payloads.

| Application Area | Potential Role of this compound | Emerging Technologies |

| Material Science | Chiral monomer for polymers with unique optical properties. | Self-assembling materials, chiral stationary phases for chromatography. |

| Bioconjugation | Proline bioisostere to create stable peptide analogues. | Click chemistry, site-specific protein modification. |

Advanced in silico Design and Predictive Modeling for Pyrrolidine-Based Scaffolds

Computational chemistry is becoming an indispensable tool in modern drug discovery and catalyst design. For pyrrolidine-based scaffolds like this compound, in silico methods can accelerate the design-build-test-learn cycle.

Advanced molecular dynamics simulations can predict the conformational preferences of the pyrrolidine ring, which is crucial for understanding its interaction with biological targets or its role in asymmetric catalysis. Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of the molecule, guiding the development of new reactions.

Furthermore, the rise of machine learning and artificial intelligence is set to revolutionize this field. Predictive models can be trained on existing data to forecast the properties of novel pyrrolidine derivatives, such as their binding affinity to a particular protein or their efficacy as a catalyst. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Exploration of Unconventional Reactivity and Catalytic Transformations

Future research will likely move beyond the traditional reactivity of the functional groups in this compound and explore more unconventional transformations. The development of methods for the selective C-H functionalization of the pyrrolidine ring, for example, would open up new avenues for creating complex molecular architectures.

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. The anodic oxidation of amides can lead to the formation of N-acyliminium ions, which can be trapped by various nucleophiles. This strategy could be applied to derivatives of this compound to enable novel C-C and C-heteroatom bond formations.

Photoredox catalysis, which uses visible light to drive chemical reactions, also presents exciting opportunities. This technology can facilitate reactions that are difficult to achieve with traditional thermal methods, such as the generation of radical intermediates under mild conditions. The application of photoredox catalysis to pyrrolidine derivatives could lead to the discovery of new synthetic methodologies with unique reactivity profiles.

| Emerging Methodology | Potential Transformation on Pyrrolidine Scaffold | Advantages |

| C-H Functionalization | Direct introduction of new functional groups onto the pyrrolidine ring. | Increased synthetic efficiency, access to novel chemical space. |

| Electrochemical Synthesis | Oxidative cyclizations and couplings. | Avoids the use of harsh chemical oxidants, enables unique reactivity. |

| Photoredox Catalysis | Radical-mediated transformations under mild conditions. | Access to novel reaction pathways, high functional group tolerance. |

Q & A

Q. What are the common synthetic routes for (R)-(+)-1-Boc-3-acetamidopyrrolidine, and what critical steps ensure enantiomeric purity?

- Methodological Answer : A typical synthesis involves sequential protection and functionalization of the pyrrolidine scaffold:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Acetylation : React the 3-amine intermediate with acetic anhydride or acetyl chloride in the presence of a mild base (e.g., triethylamine) to form the acetamide moiety .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the enantiomer. Chiral HPLC or polarimetry validates enantiomeric purity (>98% by GC) .

Critical Step: Maintain low temperatures during acetylation to prevent racemization.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity. Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and acetamide methyl (δ ~2.0 ppm) .

- Gas Chromatography (GC) : Assess purity (>98%) and detect residual solvents .

- Mass Spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (C₁₁H₂₀N₂O₃: calculated 228.15 g/mol) .

- Optical Rotation : Measure [α]D²⁰ to confirm the (R)-configuration (e.g., +15° to +30° in CHCl₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate racemization during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Conduct acetylation at 0–5°C to minimize thermal racemization .

- Catalyst Selection : Use non-nucleophilic bases (e.g., DMAP) instead of strong bases like NaOH to avoid base-induced epimerization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates without promoting proton exchange .

- In Situ Monitoring : Employ chiral HPLC at intermediate stages to detect early racemization .

Q. What strategies address contradictions in spectroscopic data during characterization (e.g., unexpected NMR splitting or MS fragmentation)?

- Methodological Answer :

- Dynamic Effects Analysis : Investigate conformational flexibility (e.g., pyrrolidine ring puckering) causing variable NMR splitting. Use variable-temperature NMR or DFT calculations to model rotamer populations .

- Fragmentation Pathways : Compare experimental MS/MS spectra with computational tools (e.g., Mass Frontier) to identify artifacts from in-source decay or adduct formation .

- Cross-Validation : Correlate data with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How can researchers design experiments to study the role of this compound in chiral catalysis or medicinal chemistry?

- Methodological Answer :

- Catalytic Applications :

Ligand Design : Incorporate the compound into transition-metal complexes (e.g., Pd, Ru) for asymmetric hydrogenation. Test enantioselectivity via chiral GC or HPLC .

Kinetic Studies : Monitor catalytic turnover (TOF) under varying temperatures and pressures to optimize stereochemical outcomes .

- Medicinal Chemistry :

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying acyl groups) and assay biological activity (e.g., H3 receptor antagonism) .

Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with target proteins .

Data Analysis and Experimental Design

Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design when studying this compound’s biological or catalytic properties?

- Methodological Answer : Apply the FINER criteria to evaluate research questions:

- Feasible : Confirm reagent availability (e.g., Boc-protected intermediates ) and scalability (mg to g-scale synthesis ).

- Novel : Compare with prior work (e.g., H3 receptor antagonists ) to identify gaps.

- Ethical : Exclude in vivo testing unless justified by preclinical data.

- Relevant : Align with broader goals (e.g., asymmetric synthesis or CNS drug discovery) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.